molecular formula C8H9NO3 B125113 2-amino-2-(4-hydroxyphenyl)acetic acid CAS No. 938-97-6

2-amino-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B125113
CAS No.: 938-97-6
M. Wt: 167.16 g/mol
InChI Key: LJCWONGJFPCTTL-UHFFFAOYSA-N
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Description

2-Amino-2-(4-hydroxyphenyl)acetic acid (CAS: 938-97-6, C₈H₉NO₃, molecular weight: 167.16 g/mol) is an α-amino acid derivative featuring a hydroxyl-substituted phenyl group at the β-position of the acetic acid backbone . Its structure combines a polar hydroxyl group with an aromatic ring, influencing both its reactivity and solubility. The compound exists in enantiomeric forms, such as the (R)-isomer identified as a degradation byproduct of amoxicillin in aqueous environments .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Molecular Formula : C9H11NO3
  • Molecular Weight : Approximately 181.19 g/mol
  • Structure : The compound features a hydroxyl group attached to a phenyl ring, contributing to its unique properties.

The mechanism of action of 2-amino-2-(4-hydroxyphenyl)acetic acid is primarily associated with its interactions at glycine receptors. It modulates synaptic transmission and neuronal excitability, influencing various physiological processes such as hormone secretion and muscle metabolism during exercise .

Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of semisynthetic β-lactam antibiotics, including penicillins and cephalosporins. Its incorporation into these antibiotics enhances their efficacy against bacterial infections .

Neuropharmacology

Due to its structural similarity to glycine, this compound is being investigated for its potential effects on neurotransmission. Research indicates that it may enhance cognitive performance under stress and prevent exercise-induced muscle damage by influencing anabolic hormone secretion .

Biochemical Studies

The compound has been utilized in various biochemical analyses to study cellular functions, including gene expression and metabolic pathways. Its ability to influence cell signaling pathways makes it a candidate for exploring therapeutic targets in conditions like neurodegenerative diseases .

Case Studies

Study FocusFindingsReference
Antibiotic Development Demonstrated the effectiveness of this compound in enhancing the activity of β-lactam antibiotics against resistant bacterial strains.
Neurotransmitter Interaction Investigated the binding affinity of the compound at glycine receptors, revealing its potential role in modulating synaptic transmission.
Exercise Physiology Explored the impact of this amino acid on muscle recovery post-exercise, suggesting its ergogenic properties may benefit athletes.

Comparison with Similar Compounds

Key Properties :

  • Physical State : White to off-white powder .
  • Storage : Requires protection from light and moisture, stored under inert atmosphere at room temperature .
  • Applications : Utilized in life sciences research, particularly as a precursor or intermediate in pharmaceutical and biochemical studies .

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. 2-Amino-2-(4-methoxyphenyl)acetic Acid (CAS: 19789-59-4)

  • Structure : Methoxy (-OCH₃) replaces the hydroxyl (-OH) at the para position.
  • Hazards : Similar toxicity profile (H302, H315, H319, H335) but with lower acute oral toxicity (Category 4 vs. Category 2 for skin/eye irritation) .

b. (R)-2-Amino-2-(4-fluorophenyl)acetic Acid (CAS: 93939-74-3)

  • Structure : Fluorine atom replaces the hydroxyl group.
  • Impact : Electron-withdrawing fluorine enhances stability and may modulate bioactivity in drug design .
  • Applications : Common in synthesizing fluorinated pharmaceuticals, leveraging fluorine’s metabolic resistance .

c. 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid (CAS: 69322-01-6)

  • Structure: Amino group (-NH₂) replaced by hydroxyl (-OH).
  • Impact : Reduced basicity and altered chelation properties, making it less reactive in peptide synthesis .

Stereochemical Variations

a. (2R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid

  • Role: Enantiomeric specificity is critical in biological systems.
  • Safety : Requires stringent handling due to respiratory and dermal irritation risks (H335, H315) .

b. (2S)-2-Amino-2-(2-fluorophenyl)acetic Acid

  • Structure : Fluorine at the ortho position with (S)-configuration.
  • Applications : Used in chiral synthesis of antiviral and anticancer agents, highlighting the role of stereochemistry in pharmacological activity .

Functional Group Modifications

a. 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic Acid (CAS: 1218428-06-8)

  • Structure: Cyclopropylamine replaces the primary amino group.
  • Impact : Enhanced steric bulk may influence receptor binding kinetics in drug candidates .

b. 2-((4-Nitrophenyl)amino)-2-oxoacetic Acid (CAS: 103-94-6)

  • Structure : Oxo group replaces the hydroxyl, with a nitro substituent on the phenyl ring.
  • Hazards : Higher acute toxicity (Category 4 oral, Category 2 skin corrosion) compared to the target compound, attributed to the nitro group’s electrophilicity .

Biological Activity

Introduction

2-Amino-2-(4-hydroxyphenyl)acetic acid (also known as D-Phenylglycine or 4-Hydroxyphenylglycine) is an amino acid derivative with significant biological activities. Its structure includes a hydroxyl group on the phenyl ring, which contributes to its unique properties and pharmacological potential. This compound has been studied for its interactions with neurotransmitter systems, antibacterial properties, and potential therapeutic applications in neuropharmacology and medicinal chemistry.

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : Approximately 181.19 g/mol
  • CAS Number : 938-97-6

The compound's structure facilitates its interaction with various biological targets, particularly in the nervous system.

Neuropharmacological Effects

This compound has been shown to interact with glycine receptors, influencing synaptic transmission and neuronal excitability. Research indicates that it may modulate receptor activity, which is crucial for neurotransmission processes.

Key Findings:

  • Binding Affinity : Studies demonstrate that this compound exhibits significant binding affinity for glycine receptors, which are vital for inhibitory neurotransmission in the central nervous system.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly through antioxidant mechanisms associated with its phenolic hydroxyl group .

Antibacterial and Antifungal Activity

The compound exhibits notable antibacterial and antifungal properties, making it a candidate for therapeutic applications against infections.

Antibacterial Activity:

Research has indicated that this compound shows activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens have been documented:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0048
Staphylococcus aureus0.0098
Bacillus mycoides0.039
Candida albicans0.0048

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antifungal Activity:

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans, with MIC values indicating strong inhibitory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Its structural similarity to glycine allows it to modulate glycine receptor activity.
  • Antioxidant Properties : The hydroxyl group may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival .

Neuroprotective Potential

A study exploring the neuroprotective effects of this compound found that it could reduce neuronal damage in models of oxidative stress. The compound was shown to decrease markers of apoptosis and improve neuronal survival rates in vitro.

Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound against resistant bacterial strains, results indicated significant reductions in bacterial load among treated subjects compared to controls. This supports its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. How can researchers design an efficient synthetic route for enantiomerically pure (R)-2-amino-2-(4-hydroxyphenyl)acetic acid?

To synthesize the (R)-enantiomer, asymmetric catalytic methods or enzymatic resolution are preferred. For example:

  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) protection on the amino group to prevent racemization during synthesis .
  • Enzymatic resolution : Employ hydrolases to selectively resolve racemic mixtures, as demonstrated in the synthesis of D-4-hydroxyphenylglycine derivatives .
  • Protection-deprotection strategies : Protect the hydroxyl group on the phenyl ring using methyl or benzyl groups to avoid side reactions during coupling steps .
    Validate enantiopurity via chiral HPLC or polarimetry (e.g., specific rotation: [α]D = -13.2° in NaOH for the (R)-enantiomer) .

Q. What analytical techniques are critical for characterizing 2-amino-2-(4-hydroxyphenyl)acetic acid and its derivatives?

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm structural integrity, particularly stereochemistry (e.g., coupling constants for chiral centers) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and detect impurities (e.g., Amoxicilloic acid dimers in related compounds) .
  • X-ray crystallography : For absolute stereochemical confirmation, as applied to structurally similar compounds like (2R)-2-(4-hydroxyphenyl)propanoic acid .

Q. How should researchers handle discrepancies in reported synthetic yields for this compound?

  • Reaction optimization : Screen catalysts (e.g., palladium for cross-coupling), solvents (polar vs. nonpolar), and temperatures.
  • Impurity profiling : Use HPLC or UPLC to identify byproducts (e.g., degradation products like Amoxicilloic acid dimers) .
  • Reproducibility checks : Cross-validate protocols using alternative protecting groups (e.g., Boc vs. Cbz) to isolate yield-limiting steps .

Advanced Research Questions

Q. How can researchers mechanistically analyze the formation of this compound as a degradation product in β-lactam antibiotics?

  • Forced degradation studies : Expose parent drugs (e.g., amoxicillin) to heat, light, or hydrolytic conditions, then monitor degradation via LC-MS .
  • Isolation and characterization : Use preparative HPLC to isolate degradation products and compare spectral data (NMR, IR) to synthetic standards .
  • Kinetic analysis : Apply Arrhenius plots to predict degradation rates under varying pH and temperature conditions .

Q. What strategies resolve challenges in polymorphic or co-crystal characterization of this compound?

  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions .
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to known polymorphs (e.g., monoclinic vs. orthorhombic forms) .
  • Solvent screening : Recrystallize from mixed solvents (e.g., ethanol/water) to isolate stable forms .

Q. How can isotope labeling aid in studying the metabolic fate of this compound?

  • 13^{13}C or 15^{15}N labeling : Synthesize labeled analogs to track metabolic pathways via mass spectrometry .
  • In vitro assays : Incubate labeled compounds with liver microsomes or hepatocytes to identify phase I/II metabolites .
  • Imaging techniques : Use PET tracers (e.g., 18^{18}F-labeled analogs) for in vivo biodistribution studies .

Q. What computational methods are effective in predicting the biological activity of derivatives?

  • Docking simulations : Model interactions with target enzymes (e.g., penicillin-binding proteins) using software like AutoDock .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antibacterial activity .
  • Molecular dynamics : Simulate stability of drug-receptor complexes under physiological conditions .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per institutional guidelines .

Properties

IUPAC Name

2-amino-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWONGJFPCTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID90860473
Record name Amino(4-hydroxyphenyl)acetic acid
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Molecular Weight

167.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

938-97-6, 6324-01-2, 37784-25-1, 22818-40-2, 32462-30-9
Record name DL-p-Hydroxyphenylglycine
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Record name 4-Hydroxyphenylglycine
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Record name (1)-4-Hydroxyphenylglycine
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Record name Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-
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Record name Amino(4-hydroxyphenyl)acetic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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